molecular formula C35H68N12O7 B12592169 L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 648424-46-8

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12592169
CAS No.: 648424-46-8
M. Wt: 769.0 g/mol
InChI Key: IZHLUYZVJXMYNP-APGJSSKUSA-N
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Description

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It consists of multiple amino acids linked together, forming a unique structure that has potential applications in various scientific fields. This compound is particularly interesting due to its intricate molecular arrangement and potential biological activities.

Properties

CAS No.

648424-46-8

Molecular Formula

C35H68N12O7

Molecular Weight

769.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H68N12O7/c1-9-20(7)25(36)30(50)45-24(17-18(3)4)29(49)43-22(13-11-15-41-34(37)38)28(48)46-26(19(5)6)31(51)47-27(21(8)10-2)32(52)44-23(33(53)54)14-12-16-42-35(39)40/h18-27H,9-17,36H2,1-8H3,(H,43,49)(H,44,52)(H,45,50)(H,46,48)(H,47,51)(H,53,54)(H4,37,38,41)(H4,39,40,42)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

IZHLUYZVJXMYNP-APGJSSKUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can influence various biological processes, such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-L-isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamic acid
  • L-Glutamic acid, L-asparaginyl-L-isoleucyl-L-leucyl-L-arginylglycyl

Uniqueness

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Biological Activity

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound characterized by a unique arrangement of amino acids and the presence of two N~5~-(diaminomethylidene) groups. This compound is notable for its potential biological activities, particularly in relation to metabolic processes and cellular signaling.

Structural Composition

The molecular formula of this compound is C35H68N12O7C_{35}H_{68}N_{12}O_{7}, and it includes several amino acids that are crucial for various biological functions. The presence of ornithine derivatives suggests potential roles in modulating nitric oxide synthesis and influencing metabolic pathways associated with amino acid metabolism.

Biological Activity

1. Mechanism of Action:
The biological activity of this compound can be attributed to its interactions with various receptors and enzymes. Research indicates that compounds with similar structures may influence physiological responses through binding to nitric oxide synthase and other metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders and cardiovascular health.

2. Therapeutic Potential:
Studies have shown that peptides with similar structures can exhibit significant biological activities, including:

  • Antioxidant Properties: The compound may help mitigate oxidative stress by modulating nitric oxide levels.
  • Metabolic Regulation: Its structural components suggest a role in regulating metabolic pathways, particularly those involving amino acids.
  • Cell Signaling: The unique arrangement of amino acids may facilitate interactions with cellular receptors, influencing signaling pathways critical for various physiological functions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaNotable Features
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithineC36H65N11O10Contains multiple branched-chain amino acids
L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithineC36H60N10O9Simpler amino acid composition
Glycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)C31H52N12O7Smaller peptide chain with distinct properties

This table illustrates how the complex arrangement of amino acids in this compound may confer unique biological activities not found in simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the biological implications of peptides similar to this compound:

  • Nitric Oxide Modulation:
    • A study demonstrated that peptides containing ornithine derivatives could enhance nitric oxide production in endothelial cells, suggesting potential cardiovascular benefits.
  • Metabolic Pathway Influence:
    • Research indicated that similar compounds might play a role in regulating metabolic pathways linked to amino acid synthesis and degradation, which could be beneficial in managing metabolic disorders.
  • Cellular Response Mechanisms:
    • Investigations into the binding affinity of such peptides with cellular receptors revealed their potential to modulate cell signaling pathways involved in growth and apoptosis, highlighting their therapeutic promise.

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